molecular formula C22H19N3O5 B11385725 5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11385725
M. Wt: 405.4 g/mol
InChI Key: AGCMOANHTLMOPP-VMPITWQZSA-N
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Description

5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxole moiety, a dimethoxyphenyl group, and an oxazole ring, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

The synthesis of 5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of the benzodioxole and dimethoxyphenyl intermediates. These intermediates are then subjected to various reactions, including amination and cyclization, to form the final oxazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and dimethoxyphenyl groups can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .

Comparison with Similar Compounds

Similar compounds include those with benzodioxole or oxazole moieties, such as:

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylamino)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H19N3O5/c1-26-17-6-3-14(9-19(17)27-2)5-8-21-25-16(11-23)22(30-21)24-12-15-4-7-18-20(10-15)29-13-28-18/h3-10,24H,12-13H2,1-2H3/b8-5+

InChI Key

AGCMOANHTLMOPP-VMPITWQZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=C(O2)NCC3=CC4=C(C=C3)OCO4)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=C(O2)NCC3=CC4=C(C=C3)OCO4)C#N)OC

Origin of Product

United States

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